molecular formula C15H10BrFO2 B11827797 3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one

3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one

Cat. No.: B11827797
M. Wt: 321.14 g/mol
InChI Key: QYGKYOCHNUWTJN-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuranones. This compound is characterized by the presence of a bromine and a fluorine atom attached to a benzyl group, which is further connected to an isobenzofuranone core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-4-fluorobenzyl bromide and isobenzofuran-1(3H)-one.

    Reaction Conditions: The reaction between 3-bromo-4-fluorobenzyl bromide and isobenzofuran-1(3H)-one is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-4-chlorobenzyl)isobenzofuran-1(3H)-one
  • 3-(3-Bromo-4-methylbenzyl)isobenzofuran-1(3H)-one
  • 3-(3-Bromo-4-nitrobenzyl)isobenzofuran-1(3H)-one

Uniqueness

3-(3-Bromo-4-fluorobenzyl)isobenzofuran-1(3H)-one is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination of halogens can impart distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H10BrFO2

Molecular Weight

321.14 g/mol

IUPAC Name

3-[(3-bromo-4-fluorophenyl)methyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H10BrFO2/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(18)19-14/h1-7,14H,8H2

InChI Key

QYGKYOCHNUWTJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CC3=CC(=C(C=C3)F)Br

Origin of Product

United States

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